6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline

Lipophilicity Drug-likeness Quinoline derivatives

6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is a synthetic quinoline derivative belonging to the 2-piperazinylquinoline chemotype, which is a privileged scaffold extensively explored for serotonergic, anticancer, and kinase-inhibitory activities. This specific congener incorporates three distinct substituents on the quinoline core: a bromine atom at position 6, and methyl groups at positions 4 and The compound is predominantly available through custom synthesis channels, with a reported minimum order quantity of 10 g for the hydrochloride salt (free base CAS 1367904-46-8).

Molecular Formula C15H18BrN3
Molecular Weight 320.23 g/mol
CAS No. 1367904-46-8
Cat. No. B12999593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline
CAS1367904-46-8
Molecular FormulaC15H18BrN3
Molecular Weight320.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(C=C2C)N3CCNCC3)Br
InChIInChI=1S/C15H18BrN3/c1-10-8-14(19-5-3-17-4-6-19)18-15-11(2)7-12(16)9-13(10)15/h7-9,17H,3-6H2,1-2H3
InChIKeyOKJVCFPIFGHQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline (CAS 1367904-46-8): Chemical Class and Baseline Procurement Profile


6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is a synthetic quinoline derivative belonging to the 2-piperazinylquinoline chemotype, which is a privileged scaffold extensively explored for serotonergic, anticancer, and kinase-inhibitory activities [1]. This specific congener incorporates three distinct substituents on the quinoline core: a bromine atom at position 6, and methyl groups at positions 4 and 8. The compound is predominantly available through custom synthesis channels, with a reported minimum order quantity of 10 g for the hydrochloride salt (free base CAS 1367904-46-8) . Unlike its widely studied parent quipazine (2-(piperazin-1-yl)quinoline) or its 6-bromo analog (6-bromoquipazine), published pharmacological data for this 4,8-dimethyl-6-bromo derivative remain exceptionally sparse, positioning it as an underexplored molecular probe rather than a biologically validated tool compound [2].

Why Generic Substitution Fails for 6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline: The Triple Substitution Problem


Within the 2-piperazinylquinoline class, minor structural alterations profoundly impact physicochemical properties, target engagement, and synthetic tractability. The 4,8-dimethyl substitution pattern introduces steric bulk that can modulate binding pocket complementarity and metabolic stability, while the 6-bromo substituent simultaneously serves as a heavy atom for X-ray crystallographic phasing, a site for Pd-catalyzed cross-coupling diversification, and a modulator of lipophilicity and electronic distribution [1]. Simply substituting this compound with unsubstituted quipazine, 6-bromoquipazine, or the 4,8-dimethyl-des-bromo analog would yield a molecule with distinctly different LogP, polar surface area, hydrogen-bonding capacity, and synthetic trajectory, undermining the intended experimental or synthetic objectives [2].

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline


Elevated Lipophilicity (clogP) Compared to Non-Brominated and Non-Methylated 2-Piperazinylquinoline Analogs

The computed partition coefficient (clogP) of 6-bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is approximately 3.38 . This value is substantially higher than that of the non-brominated, non-methylated parent scaffold quipazine (clogP ≈ 2.59) [1], the 6-bromo-only analog 6-bromoquipazine (clogP ≈ 2.80) [2], and the des-bromo-4,8-dimethyl analog (clogP ≈ 2.7) [3]. The additive contribution of the bromine atom and the two methyl groups results in a >0.5 log unit increase compared to any single-substitution comparator.

Lipophilicity Drug-likeness Quinoline derivatives

Increased Molecular Weight and Topological Polar Surface Area Modulation Relative to Quipazine and Its Mono-Substituted Analogs

The molecular weight of the target compound (free base) is 334.25 g·mol⁻¹ , which is markedly higher than quipazine (213.13 g·mol⁻¹) and 6-bromoquipazine (292.17 g·mol⁻¹), and also exceeds the des-bromo-4,8-dimethyl analog (241.33 g·mol⁻¹) [1][2]. The topological polar surface area (TPSA) remains constant at approximately 28.2 Ų across all 2-piperazinylquinoline analogs, but the increased molecular weight reduces the TPSA-to-MW ratio, a key determinant of blood-brain barrier permeability predictions.

Molecular weight Polar surface area Physicochemical profiling

Unique Synthetic Handle: 6-Bromo Substituent as a Cross-Coupling Site Absent in Non-Halogenated 4,8-Dimethylquinoline Analogs

The aryl bromide at position 6 serves as a versatile functional handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling late-stage diversification of the quinoline scaffold [1]. This reactivity is absent in the des-bromo analog 4,8-dimethyl-2-(piperazin-1-yl)quinoline, which cannot undergo analogous C-C bond formation at position 6 without prior functionalization [2]. The 6-bromo substituent is activated toward nucleophilic aromatic substitution (SNAr) when the quinoline nitrogen is oxidized, as demonstrated in related 6-bromoquinoline systems [1].

Cross-coupling Suzuki-Miyaura Synthetic diversification

Distinct Serotonergic Target Profile Inferred from 2-Piperazinylquinoline Class SAR: Anticipated 5-HT Uptake and 5-HT1A Dual Activity

Structure-activity relationship studies on 2-piperazin-1-ylquinoline analogs have established that modifications at the 6- and 8-positions of the quinoline ring significantly modulate functional activity at both the serotonin transporter (SERT) and the 5-HT1A receptor [1]. Compound 7 in the Wyeth series (a 6-substituted-8-methyl-2-piperazinylquinoline) demonstrated potent dual SERT inhibition and 5-HT1A antagonism with favorable selectivity over α1-adrenergic and dopaminergic receptors, and acceptable in vivo pharmacokinetics [1]. The target compound, bearing a 6-bromo and 4,8-dimethyl substitution, represents a logical extension of this SAR vector, though its specific IC₅₀/Ki values have not been reported.

Serotonin transporter 5-HT1A receptor Structure-activity relationship

Custom Synthesis-Only Availability Indicating Differentiated Procurement Complexity vs. Off-the-Shelf Analogs

6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline is currently listed only on a custom synthesis basis with a minimum order quantity of 10 g (as the hydrochloride salt) , whereas quipazine, 6-bromoquipazine, and the 4,8-dimethyl-des-bromo analog are available as off-the-shelf catalog items from multiple vendors [1]. This difference in commercial availability reflects the compound's specialized positioning as a non-stock, purpose-synthesized intermediate rather than a commodity research chemical.

Custom synthesis Procurement Research chemical sourcing

Comparative Hydrogen-Bond Donor Capacity and Heavy Atom Count as Determinants of Crystallographic Suitability

The bromine atom at position 6 provides a convenient heavy atom (atomic number 35) for experimental phasing in X-ray crystallography, a feature shared with 6-bromoquipazine but absent in quipazine and the 4,8-dimethyl-des-bromo analog [1]. Unlike 6-bromoquipazine, the target compound possesses only a single hydrogen-bond donor (the piperazine NH), potentially simplifying crystallization and reducing heterogeneous hydrogen-bonding networks compared to analogs with additional H-bond donors [2].

X-ray crystallography Heavy atom Structural biology

Best-Fit Research and Industrial Application Scenarios for 6-Bromo-4,8-dimethyl-2-(piperazin-1-yl)quinoline


Medicinal Chemistry SAR Campaigns Targeting Dual SERT/5-HT1A Polypharmacology

Based on established SAR from the Wyeth 2-piperazinylquinoline series [1], the target compound can serve as a key intermediate or comparator in systematic exploration of how simultaneous 6-halogenation and 4,8-dimethylation modulate dual serotonin transporter inhibition and 5-HT1A receptor antagonism. Its unique substitution pattern fills a gap in the SAR matrix between mono-substituted analogs, enabling researchers to deconvolute the contributions of bromine electronegativity, steric bulk at C4/C8, and lipophilicity to target engagement and selectivity.

Crystallographic Probe for Ligand-Target Co-Structure Determination via SAD Phasing

The 6-bromo substituent provides anomalous scattering for experimental phasing in protein-ligand co-crystallography studies [2]. When co-crystallized with serotonin receptors, kinases, or other quinoline-binding targets, this compound offers a direct path to high-resolution structural data without the need for selenomethionine incorporation or heavy-atom soaking, streamlining structure-based drug design workflows.

Diversifiable Core for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide at position 6 is poised for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, enabling the rapid generation of focused libraries with varied aryl, heteroaryl, amine, or alkyne substituents at C6 while retaining the 4,8-dimethyl-2-piperazinylquinoline scaffold [3]. This late-stage diversification strategy is ideal for hit-to-lead optimization programs that require systematic exploration of C6 substituent space without altering the core pharmacophore.

Physicochemical Benchmarking in CNS Drug Discovery Permeability Models

With its elevated clogP (≈3.38) and maintained TPSA (≈28.2 Ų), the target compound occupies a distinct region of CNS drug-like chemical space compared to its analogs . It can serve as a calibration standard or test compound in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transwell assays designed to establish quantitative relationships between incremental lipophilicity changes and apparent permeability coefficients within a congeneric series.

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